Pranlukast-d5 is a deuterated derivative of Pranlukast, a well-known leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. The compound has gained attention for its potential in pharmacological research and development, particularly in understanding the mechanisms of leukotriene-mediated inflammation. Pranlukast-d5 is classified as a small molecule and is recognized for its specific action on the cysteinyl leukotriene receptor 1.
Pranlukast was first developed by the Japanese pharmaceutical company Ono Pharmaceutical Co., Ltd., and it was introduced to the market in Japan in 1995. The chemical classification of Pranlukast-d5 falls under the category of leukotriene receptor antagonists, which are agents that inhibit the action of leukotrienes—substances that play a significant role in inflammatory responses within the body. The chemical structure of Pranlukast-d5 allows it to effectively block the cysteinyl leukotriene receptor 1, thereby reducing bronchoconstriction and other allergic reactions associated with asthma.
The synthesis of Pranlukast-d5 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. Recent patents have outlined innovative methods for synthesizing Pranlukast-d5, focusing on cost-effective and efficient routes.
The molecular formula for Pranlukast-d5 is , where D represents deuterium atoms incorporated into the structure. This modification can be critical for tracing metabolic pathways in pharmacokinetic studies.
Pranlukast-d5 undergoes various chemical reactions during its synthesis:
These reactions are optimized to ensure high yields and purity levels necessary for pharmaceutical applications .
Pranlukast-d5 acts primarily as an antagonist at the cysteinyl leukotriene receptor 1. By blocking this receptor, it inhibits the effects of leukotrienes, which are potent mediators of inflammation involved in asthma pathophysiology.
Pranlukast-d5 has significant applications in scientific research:
Pranlukast-d5 (Chemical Name: N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-[4-(2,3,4,5,6-pentadeuteriophenyl)butoxy]benzamide; CAS No.: 1216719-50-4) is a deuterium-labeled analog of the anti-asthma drug Pranlukast. Its molecular formula is C₂₇H₁₈D₅N₅O₄, with a molecular weight of 486.53 g/mol [1] [2] [7]. The deuterium atoms are exclusively incorporated at the terminal phenyl ring of the 4-(4-phenylbutoxy)benzamide moiety, replacing all five hydrogen atoms at positions 2, 3, 4, 5, and 6 to form a pentadeuteriophenyl group [2] [7]. This selective labeling leaves the benzopyran-tetrazole core (responsible for leukotriene receptor antagonism) chemically identical to the non-deuterated parent compound [9].
The isotopic purity of Pranlukast-d5 is critical for its use as an internal standard in mass spectrometry. Analytical characterization via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) confirms the absence of protiated species and verifies the +5 Da mass shift (m/z 486.206) [1] [8]. Nuclear magnetic resonance (NMR) spectroscopy further validates deuterium placement, showing complete disappearance of proton signals in the aromatic region corresponding to the labeled phenyl ring [7].
Property | Value | |
---|---|---|
CAS Number | 1216719-50-4 | |
Molecular Formula | C₂₇H₁₈D₅N₅O₄ | |
Molecular Weight | 486.53 g/mol | |
IUPAC Name | N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-[4-(2,3,4,5,6-pentadeuteriophenyl)butoxy]benzamide | |
Deuterium Positions | Phenyl ring (4-phenylbutoxy moiety) | |
SMILES | [2H]c1c([2H])c([2H])c(CCCCOc2ccc(cc2)C(=O)Nc3cccc4C(=O)C=C(Oc34)c5nn[nH]n5)c([2H])c1[2H] | [2] [7] [8] |
The synthesis of Pranlukast-d5 relies on site-specific deuterium incorporation early in the synthetic pathway to ensure isotopic fidelity. Two primary strategies are employed:1. Deuterated Building Block Approach:- 4-(4-Bromophenyl)butan-1-ol undergoes palladium-catalyzed deuteration using D₂ gas or deuterated reducing agents to yield 4-(4-deuteriophenyl)butan-1-ol-d₄ [4].- This intermediate is then coupled with methyl 4-hydroxybenzoate under Williamson ether synthesis conditions, followed by hydrolysis to form deuterated 4-(4-(deuteriophenyl)butoxy)benzoic acid [4] [7].- The carboxylic acid is activated and condensed with 8-amino-2-tetrazolyl-4-oxo-4H-1-benzopyran to yield Pranlukast-d5 [4].
Challenges include minimizing isotopic dilution during reactions and ensuring the absence of back-exchange. Purification involves preparative HPLC or recrystallization to achieve >98% chemical and isotopic purity, as confirmed by LC-MS and NMR [1] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: